REACTION_SMILES
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[C:19]([CH3:20])([CH3:21])([CH3:22])[O:23][C:24]([C:25](=[O:26])[O:27][C:28]([CH3:29])([CH3:30])[CH3:31])=[O:32].[CH2:33]([O:34][CH2:35][CH3:36])[CH3:37].[CH3:11][C:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][o:18]1.[CH3:2][Si:3]([N-:4][Si:5]([CH3:6])([CH3:7])[CH3:8])([CH3:9])[CH3:10].[Li+:1]>>[CH:11]([C:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][o:18]1)=[C:25]([C:24]([O:23][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:32])[O-:26].[Li+:1]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccco1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Type
|
product
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Smiles
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CC(C)(C)OC(=O)C([O-])=CC(=O)c1ccco1
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Name
|
|
Type
|
product
|
Smiles
|
[Li+]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |